2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
Description
Properties
IUPAC Name |
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-7-17(21)14(8-11)16-10-15(19-20-16)13-6-5-12(22-2)9-18(13)23-3/h4-9,15,19,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIMKQMRDQGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-methylphenol under acidic conditions to yield the desired pyrazoline derivative . The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazoline ring can be reduced to form pyrazolidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that derivatives of pyrazole compounds, including 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol, exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
1.2 Anti-inflammatory Effects
Molecular docking studies have shown that this compound may inhibit specific enzymes involved in inflammatory pathways. For example, it has been docked with human prostaglandin reductase (PTGR2), suggesting potential as an anti-inflammatory agent .
1.3 Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Agricultural Applications
2.1 Pesticidal Activity
Compounds with similar structures have been investigated for their pesticidal properties. Preliminary studies suggest that this compound may possess herbicidal or insecticidal activity, potentially offering a new avenue for environmentally friendly pest control solutions .
Materials Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Its application in the synthesis of polymer composites could lead to materials with improved thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the pyrazoline ring can interact with enzymes and receptors involved in inflammatory pathways . The compound’s ability to modulate these pathways contributes to its biological activities.
Comparison with Similar Compounds
Pyrazoline Derivatives with Methoxyphenyl Substituents
- Molecular Weight: 422.49 g/mol .
- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid Molecular Formula: C₁₂H₁₃N₃O₄S Key Features: Replaces the pyrazoline ring with a triazole-thioacetic acid system. Computational toxicity predictions (e.g., GUSAR) suggest low acute toxicity, a trait that may extend to other dimethoxyphenyl derivatives .
Pyrazoline Derivatives with Phenolic Substituents
- 4-Bromo-2-[(5R)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Molecular Formula: C₁₇H₁₇BrN₂O₃ Key Features: Bromine substitution at the phenol ring introduces steric hindrance and electronic effects distinct from the methyl group in the target compound. Molecular Weight: 377.23 g/mol . Applications: Brominated analogs are often explored in medicinal chemistry for enhanced binding affinity to hydrophobic protein pockets.
- 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol Molecular Formula: C₂₀H₂₀N₂O₄ Key Features: A benzodioxin moiety and ethyl group on the phenol ring increase hydrophobicity, contrasting with the target compound’s simpler methyl substituent. Molecular Weight: 352.38 g/mol .
Pharmacologically Active Pyrazolines
- Chlorine atoms enhance electronegativity, unlike the target’s methoxy groups . Structural Analysis: Characterized via single-crystal X-ray diffraction (SHELX software) , a method applicable to the target compound for confirming stereochemistry.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol is a derivative of pyrazole that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound reveals a complex arrangement featuring a pyrazole ring connected to two phenolic moieties. The presence of methoxy groups on the phenyl rings enhances its lipophilicity and may contribute to its biological activity.
Structural Formula
Key Features
- Pyrazole Ring : Central to the compound's activity.
- Methoxy Substituents : Potentially increase bioactivity through enhanced receptor interactions.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : It is believed that the compound inhibits critical signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
Case Study: Breast Cancer
A study evaluated the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. Various studies have shown that pyrazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Conclusion and Future Directions
The biological activity of This compound presents a promising avenue for further research. Its multifaceted actions against cancer cells, bacteria, and inflammatory processes highlight its potential as a lead compound for drug development.
Future studies should focus on:
- In Vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : To elucidate precise pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol?
The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. A Vilsmeier–Haack reaction (using POCl₃ and DMF) is a proven method for generating pyrazole intermediates, as demonstrated in the synthesis of structurally similar 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Multi-step protocols, including Suzuki coupling or nucleophilic aromatic substitution, may be required to introduce the 2,4-dimethoxyphenyl and 4-methylphenol moieties. Reaction optimization should prioritize regioselectivity and yield, monitored via TLC and HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., ¹H NMR for methoxy and phenolic -OH protons, ¹³C NMR for carbonyl or aromatic carbons).
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for phenol, C=N stretch at ~1600 cm⁻¹ for pyrazole).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as applied to analogous pyrazolyl-1,2,3-triazole derivatives (R factor < 0.05, data-to-parameter ratio > 16) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar pyrazole derivatives?
Discrepancies in reported activities (e.g., antimicrobial vs. anti-inflammatory) often arise from differences in substituent effects or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. fluorine groups) and compare bioactivity trends .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., MIC values for antimicrobial testing, IC₅₀ for enzyme inhibition).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or CYP450 .
Q. What strategies are effective for analyzing stereochemical outcomes in dihydro-pyrazole synthesis?
The 4,5-dihydro-1H-pyrazole core introduces potential stereocenters. To determine stereochemistry:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray Crystallography : Resolve absolute configuration, as shown in studies of 5-(4-fluorophenyl)-3-triazolylpyrazole derivatives (mean C–C bond precision: 0.005 Å) .
- NOESY NMR : Identify spatial proximity of protons to infer stereochemistry .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled during structural elucidation?
Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Mitigation strategies include:
- Variable-Temperature NMR : Probe conformational exchange (e.g., coalescence temperature for merging peaks).
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously.
- Purification : Re-crystallize the compound to ≥95% purity (verified via HPLC) to eliminate interfering signals .
Methodological Considerations
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Lipinski’s Rule of Five : Use SwissADME or Molinspiration to assess drug-likeness (e.g., logP, hydrogen bond donors/acceptors).
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps (e.g., Gaussian 16) to predict reactivity .
- Solubility Prediction : Employ COSMO-RS (via COSMOtherm) to estimate solubility in polar/nonpolar solvents .
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- Analytical Monitoring : Track degradation products via UPLC-MS and identify degradation pathways (e.g., hydrolysis of the pyrazole ring) .
Data Contradiction Analysis
Q. Why might biological activity data differ between in vitro and in vivo studies?
- Metabolic Instability : The compound may undergo rapid Phase I/II metabolism (e.g., demethylation of methoxy groups). Test metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .
- Bioavailability Issues : Poor solubility or membrane permeability can reduce efficacy. Measure logD (octanol-water distribution coefficient) and Caco-2 permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
